molecular formula C20H22F3N3O3S B2369075 3-(phenylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide CAS No. 1396863-37-8

3-(phenylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide

Cat. No. B2369075
CAS RN: 1396863-37-8
M. Wt: 441.47
InChI Key: JXRSUHMAHLHELM-UHFFFAOYSA-N
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Description

The compound “3-(phenylsulfonyl)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)propanamide” is a complex organic molecule. It contains several functional groups including a phenylsulfonyl group, a trifluoromethyl group, and a tetrahydroquinazolin group. These groups are common in many pharmaceutical and agrochemical compounds .


Synthesis Analysis

While specific synthesis methods for this compound are not available, trifluoromethylpyridine (TFMP) derivatives, which this compound is a part of, are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The trifluoromethyl group (-CF3) is a common functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . The phenylsulfonyl group is a sulfonyl group (-SO2-) attached to a phenyl ring. The tetrahydroquinazolin group is a bicyclic compound consisting of a benzene ring fused to a piperazine ring.


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. For instance, the trifluoromethyl group is known for its high electronegativity and stability, which could influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is known to bestow distinctive physical-chemical properties observed in this class of compounds .

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

One study describes the development of a water-soluble neurokinin-1 receptor antagonist, highlighting its potential for treating emesis and depression. The research emphasizes the construction of a unit incorporating a solubilizing group, indicating the importance of solubility and receptor affinity in drug design (Harrison et al., 2001).

Phenylethanolamine N-Methyltransferase Inhibition

Another study focuses on the synthesis and evaluation of compounds for their inhibitory potency against phenylethanolamine N-methyltransferase (PNMT), demonstrating high selectivity and potential to cross the blood-brain barrier. This research could suggest applications in neurological conditions or as a tool in neurochemical studies (Grunewald et al., 2005).

Synthesis and Aromatic Transformation

Research on the synthesis of 3-phenyl[1,2,4]triazolo[4,3-a]pyridines from N-(phenylsulfonyl)benzohydrazonoyl chloride and pyridines presents a methodology for obtaining triazolo-pyridines and their benzologs, indicating potential applications in the synthesis of heterocyclic compounds and their further functionalization (Ito et al., 1980).

Cyclization and Fluorination Techniques

A paper detailing the synthesis of ring-fluorinated isoquinolines and quinolines via intramolecular substitution showcases methodologies for introducing fluorine atoms into complex structures, which could be relevant for the design and synthesis of fluorinated pharmaceuticals (Ichikawa et al., 2006).

Pummerer-Type Cyclization

Another study on the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization emphasizes the role of Lewis acids in cyclization reactions, providing insights into synthetic strategies for complex heterocyclic compounds (Saitoh et al., 2001).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many trifluoromethyl-containing compounds are used in pharmaceuticals and agrochemicals, where they often act by interacting with biological targets in specific ways .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, such as pharmaceuticals and agrochemicals, given the known uses of similar trifluoromethyl-containing compounds .

properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O3S/c21-20(22,23)19-15-8-4-5-9-16(15)25-17(26-19)10-12-24-18(27)11-13-30(28,29)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRSUHMAHLHELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)CCS(=O)(=O)C3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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